Bis-N,n'-boc-L-lysine methyl ester

Descripción general

Descripción

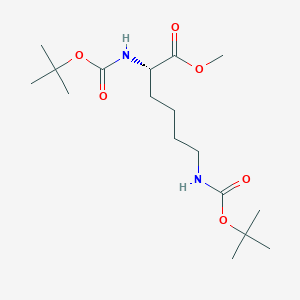

Bis-N,n’-boc-L-lysine methyl ester: is a compound that features dual protection of amino functions involving tert-butyl carbamate groups. This compound is often used in peptide synthesis and other chemical applications due to its stability and reactivity.

Aplicaciones Científicas De Investigación

Chemistry: Bis-N,n’-boc-L-lysine methyl ester is widely used in peptide synthesis as a protected lysine derivative. It allows for the selective introduction of lysine residues into peptides without unwanted side reactions .

Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. It serves as a building block for the synthesis of modified peptides and proteins .

Medicine: The compound is utilized in drug development, particularly in the design of peptide-based therapeutics. Its stability and reactivity make it an ideal candidate for creating prodrugs and other pharmaceutical agents .

Industry: In the industrial sector, Bis-N,n’-boc-L-lysine methyl ester is used in the production of cationic surfactants and hydrogels. These materials have applications in cosmetics, personal care products, and biomedical devices .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Bis-N,n’-boc-L-lysine methyl ester is primarily used as a protecting group in the synthesis of multifunctional targets, particularly in peptide synthesis . The primary targets of Bis-N,n’-boc-L-lysine methyl ester are amino functions, which often occur in the context of peptide synthesis .

Mode of Action

Bis-N,n’-boc-L-lysine methyl ester interacts with its targets by providing protection to the amino functions during the synthesis process . This compound is unique because it can accommodate two such groups, resulting in dual protection of amines and amides . This protection is pivotal in the synthesis of multifunctional targets .

Biochemical Pathways

The biochemical pathways affected by Bis-N,n’-boc-L-lysine methyl ester primarily involve the synthesis of peptides. The compound plays a crucial role in these pathways by providing protection to the amino functions, thereby facilitating the synthesis process . The downstream effects include the successful synthesis of peptides with the desired properties .

Result of Action

The molecular and cellular effects of Bis-N,n’-boc-L-lysine methyl ester’s action are manifested in the successful synthesis of peptides. By protecting the amino functions, this compound ensures that the peptides are synthesized correctly, with the desired properties .

Action Environment

The action, efficacy, and stability of Bis-N,n’-boc-L-lysine methyl ester are influenced by various environmental factors. These include the conditions of the synthesis process, such as temperature and pH, as well as the properties of the other compounds involved in the process .

Análisis Bioquímico

Biochemical Properties

Bis-N,n’-boc-L-lysine methyl ester plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The protective groups on Bis-N,n’-boc-L-lysine methyl ester prevent unwanted side reactions, ensuring the specificity and efficiency of the synthesis process. Enzymes such as proteases and peptidases may interact with this compound, although the protective groups typically inhibit these interactions, preserving the integrity of the molecule during synthesis .

Cellular Effects

Bis-N,n’-boc-L-lysine methyl ester can influence cellular processes by acting as a precursor in the synthesis of peptides and proteins. It may affect cell signaling pathways, gene expression, and cellular metabolism by providing essential building blocks for protein synthesis. The presence of Bis-N,n’-boc-L-lysine methyl ester in cells can enhance the production of specific proteins, thereby modulating various cellular functions .

Molecular Mechanism

At the molecular level, Bis-N,n’-boc-L-lysine methyl ester exerts its effects through specific binding interactions with biomolecules. The protective groups on the lysine residue prevent premature reactions, allowing the compound to participate in targeted synthesis processes. This compound can act as an enzyme inhibitor or activator, depending on the context of its use. Changes in gene expression may occur as a result of the increased availability of lysine derivatives, influencing various metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis-N,n’-boc-L-lysine methyl ester can change over time. The stability of the compound is influenced by factors such as temperature, pH, and exposure to light. Over time, the protective groups may degrade, leading to changes in the compound’s reactivity and efficacy. Long-term studies have shown that Bis-N,n’-boc-L-lysine methyl ester can maintain its stability under controlled conditions, but degradation may occur if storage conditions are not optimal .

Dosage Effects in Animal Models

The effects of Bis-N,n’-boc-L-lysine methyl ester vary with different dosages in animal models. At lower doses, the compound may enhance protein synthesis and cellular function without causing adverse effects. At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and potential toxicity to specific organs. Threshold effects have been identified, indicating the importance of precise dosage control in experimental settings .

Metabolic Pathways

Bis-N,n’-boc-L-lysine methyl ester is involved in various metabolic pathways, particularly those related to amino acid and protein synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases, facilitating the incorporation of lysine into growing peptide chains. The compound may also influence metabolic flux and metabolite levels by providing a readily available source of lysine derivatives .

Transport and Distribution

Within cells and tissues, Bis-N,n’-boc-L-lysine methyl ester is transported and distributed through specific transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound in target areas. The protective groups on the molecule may influence its transport dynamics, affecting its overall distribution within the cellular environment .

Subcellular Localization

The subcellular localization of Bis-N,n’-boc-L-lysine methyl ester is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The activity and function of Bis-N,n’-boc-L-lysine methyl ester may vary depending on its localization, with different cellular compartments providing distinct environments for its action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bis-N,n’-boc-L-lysine methyl ester typically involves the protection of the amino groups of L-lysine with tert-butyl carbamate (Boc) groups. This can be achieved through the reaction of L-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The methyl esterification of the carboxyl group is then carried out using methanol and a catalyst like sulfuric acid .

Industrial Production Methods: Industrial production of Bis-N,n’-boc-L-lysine methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Bis-N,n’-boc-L-lysine methyl ester can undergo oxidation reactions, although these are less common due to the protective Boc groups.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.

Substitution: The Boc groups can be selectively removed under acidic conditions, allowing for further functionalization of the amino groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or other strong oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed:

Oxidation: Oxidized derivatives of the lysine backbone.

Reduction: Alcohol derivatives.

Substitution: Deprotected lysine derivatives ready for further functionalization.

Comparación Con Compuestos Similares

- L-Lysine methyl ester dihydrochloride

- Nα-Acetyl-L-lysine methyl ester hydrochloride

- L-Leucine methyl ester hydrochloride

- L-Cysteine methyl ester hydrochloride

- L-Arginine methyl ester dihydrochloride

Comparison: Bis-N,n’-boc-L-lysine methyl ester is unique due to its dual Boc protection, which provides enhanced stability and selectivity in chemical reactions. Unlike other similar compounds, it allows for selective deprotection and functionalization, making it highly versatile in synthetic applications .

Propiedades

IUPAC Name |

methyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O6/c1-16(2,3)24-14(21)18-11-9-8-10-12(13(20)23-7)19-15(22)25-17(4,5)6/h12H,8-11H2,1-7H3,(H,18,21)(H,19,22)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPJOHSPBBUIQG-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2594758.png)

![2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B2594759.png)

![methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/no-structure.png)

![1-{2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-(morpholin-4-yl)ethan-1-one](/img/structure/B2594768.png)

![Ethyl 4-(3-(benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)piperidine-1-carboxylate](/img/structure/B2594774.png)

![2,6-Bis[(tert-butylamino)methyl]naphthalene-1,5-diol dihydrochloride](/img/structure/B2594775.png)

![METHYL 3-{[(4-CHLOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE](/img/structure/B2594778.png)

![2-[(2-Fluorophenyl)sulfonyl]acetamide](/img/structure/B2594781.png)